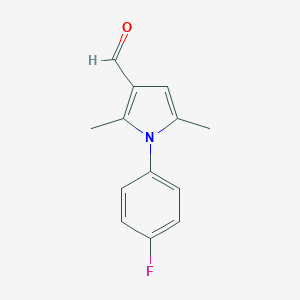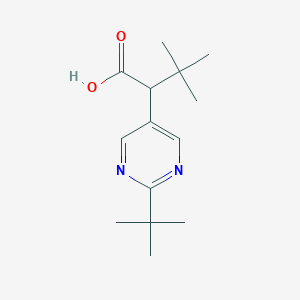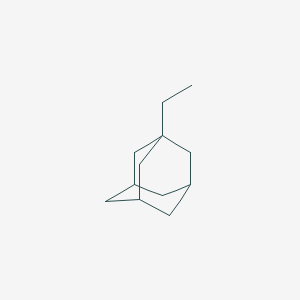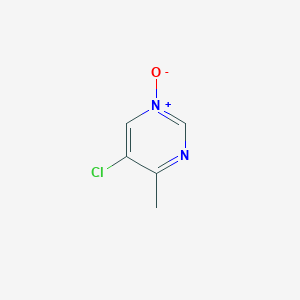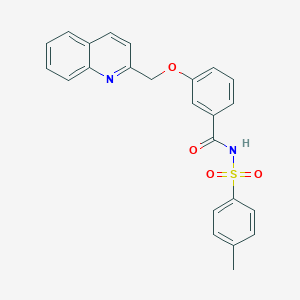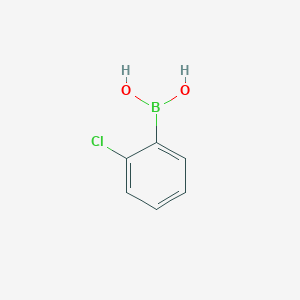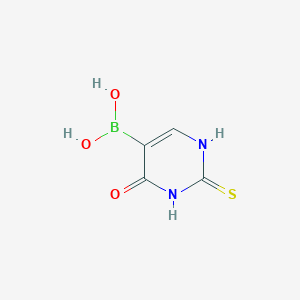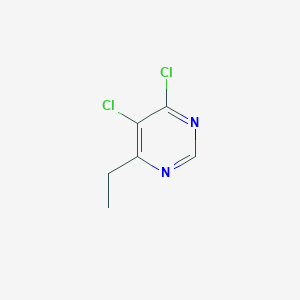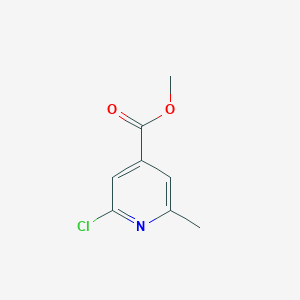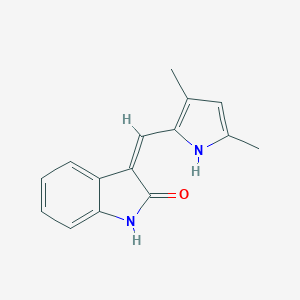
Methylenecyclopropylglycine
Overview
Description
Methylenecyclopropylglycine is a naturally occurring non-proteinogenic amino acid of plant origin. It is found in the seeds, leaves, and seedlings of certain plants, particularly those in the Sapindaceae family, such as lychee and ackee. This compound is known for its toxic properties, which can cause hypoglycemia and encephalopathy in humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylenecyclopropylglycine can be synthesized through chemical methods. One common approach involves the reaction of cyclopropylcarbinylamine with glyoxylic acid under specific conditions to form this compound. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound is not widely practiced due to its toxic nature. extraction from natural sources, such as lychee seeds, is a common method for obtaining this compound. The extraction process involves grinding the seeds, followed by solvent extraction and purification using techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions: Methylenecyclopropylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to methylenecyclopropylformyl-CoA, a toxic metabolite that inhibits enzymes involved in fatty acid metabolism .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles like ammonia or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include methylenecyclopropylformyl-CoA and other derivatives that can inhibit various enzymes in metabolic pathways .
Scientific Research Applications
Methylenecyclopropylglycine has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of cyclopropyl groups on chemical reactivity and stability.
Biology: Researchers study its toxic effects on cellular metabolism and enzyme inhibition.
Medicine: this compound is investigated for its role in causing hypoglycemic encephalopathy and other metabolic disorders.
Industry: Although not widely used in industry due to its toxicity, it serves as a reference compound in analytical chemistry for detecting similar toxins in food and environmental samples
Mechanism of Action
Methylenecyclopropylglycine is similar to hypoglycin A, another non-proteinogenic amino acid found in the same plant family. Both compounds share the methylenecyclopropyl functional group and exhibit similar toxic effects by inhibiting enzymes in fatty acid metabolism. this compound is considered less potent than hypoglycin A .
Comparison with Similar Compounds
- Hypoglycin A
- Methylenecyclopropylalanine
- Methylenecyclopropylacetyl-CoA
- Methylenecyclopropylformyl-CoA
Properties
IUPAC Name |
2-amino-2-(2-methylidenecyclopropyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-2-4(3)5(7)6(8)9/h4-5H,1-2,7H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIZVHPMGFWKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC1C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2517-07-9 | |
| Record name | α-Amino-2-methylenecyclopropaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


